molecular formula C14H12BrF3N2O B6958560 N-[[4-bromo-2-(trifluoromethyl)phenyl]methyl]-1-cyanocyclobutane-1-carboxamide

N-[[4-bromo-2-(trifluoromethyl)phenyl]methyl]-1-cyanocyclobutane-1-carboxamide

Cat. No.: B6958560
M. Wt: 361.16 g/mol
InChI Key: YIAIBBGHBYMFQH-UHFFFAOYSA-N
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Description

N-[[4-bromo-2-(trifluoromethyl)phenyl]methyl]-1-cyanocyclobutane-1-carboxamide is a complex organic compound characterized by the presence of a bromine atom, a trifluoromethyl group, and a cyanocyclobutane carboxamide moiety

Properties

IUPAC Name

N-[[4-bromo-2-(trifluoromethyl)phenyl]methyl]-1-cyanocyclobutane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrF3N2O/c15-10-3-2-9(11(6-10)14(16,17)18)7-20-12(21)13(8-19)4-1-5-13/h2-3,6H,1,4-5,7H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIAIBBGHBYMFQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C#N)C(=O)NCC2=C(C=C(C=C2)Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-bromo-2-(trifluoromethyl)phenyl]methyl]-1-cyanocyclobutane-1-carboxamide typically involves multiple steps, including the introduction of the bromine and trifluoromethyl groups, followed by the formation of the cyanocyclobutane carboxamide structure. Common synthetic routes may include:

    Bromination: Introduction of the bromine atom to the aromatic ring.

    Trifluoromethylation: Addition of the trifluoromethyl group using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Cyclobutane Formation: Construction of the cyclobutane ring through cyclization reactions.

    Carboxamide Formation: Introduction of the carboxamide group through amide bond formation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[[4-bromo-2-(trifluoromethyl)phenyl]methyl]-1-cyanocyclobutane-1-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of specific atoms within the molecule.

    Coupling Reactions: The trifluoromethyl group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

N-[[4-bromo-2-(trifluoromethyl)phenyl]methyl]-1-cyanocyclobutane-1-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-[[4-bromo-2-(trifluoromethyl)phenyl]methyl]-1-cyanocyclobutane-1-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the bromine atom may facilitate interactions through halogen bonding. The cyanocyclobutane carboxamide moiety can contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-3-(trifluoromethyl)aniline
  • 2-bromo-5-iodo-(trifluoromethyl)benzene
  • 2,5-dibromo-(trifluoromethyl)benzene

Uniqueness

N-[[4-bromo-2-(trifluoromethyl)phenyl]methyl]-1-cyanocyclobutane-1-carboxamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the bromine atom and cyanocyclobutane carboxamide moiety contribute to its reactivity and potential biological activities.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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